
Tetraethyl oxirane-2,2,3,3-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraethyl oxirane-2,2,3,3-tetracarboxylate is an organic compound with a unique structure characterized by an oxirane ring substituted with four carboxylate groups and four ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetraethyl oxirane-2,2,3,3-tetracarboxylate typically involves the reaction of ethyl diazoacetate with ethyl acrylate in the presence of a catalyst such as rhodium acetate. The reaction proceeds through a cyclopropanation mechanism, followed by ring expansion to form the oxirane ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the product .
化学反応の分析
Types of Reactions
Tetraethyl oxirane-2,2,3,3-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include diols, carboxylic acids, and various substituted derivatives, depending on the reagents and conditions used .
科学的研究の応用
Tetraethyl oxirane-2,2,3,3-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and coatings due to its reactive oxirane ring and carboxylate groups
作用機序
The mechanism of action of tetraethyl oxirane-2,2,3,3-tetracarboxylate involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biological molecules and pathways. This reactivity is exploited in drug design and material science .
類似化合物との比較
Similar Compounds
Tetraethyl oxirane-2,2,3,3-tetramethyl: Similar structure but with methyl groups instead of carboxylate groups.
Tetraethyl oxirane-2,2,3,3-tetraphenyl: Contains phenyl groups instead of carboxylate groups.
Tetraethyl oxirane-2,2,3,3-tetrafluoro: Fluorine atoms replace the carboxylate groups
Uniqueness
Tetraethyl oxirane-2,2,3,3-tetracarboxylate is unique due to its combination of an oxirane ring with four carboxylate groups, providing both reactivity and functionality. This makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
3298-44-0 |
|---|---|
分子式 |
C14H20O9 |
分子量 |
332.30 g/mol |
IUPAC名 |
tetraethyl oxirane-2,2,3,3-tetracarboxylate |
InChI |
InChI=1S/C14H20O9/c1-5-19-9(15)13(10(16)20-6-2)14(23-13,11(17)21-7-3)12(18)22-8-4/h5-8H2,1-4H3 |
InChIキー |
BGDAYFOIACJXHE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(C(O1)(C(=O)OCC)C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


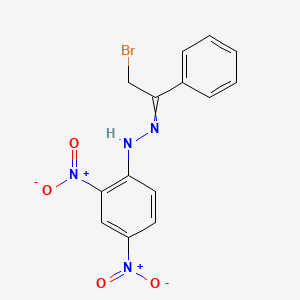

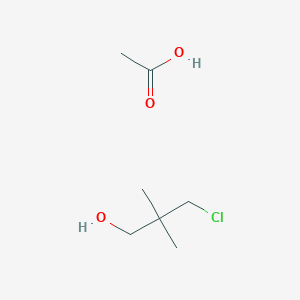
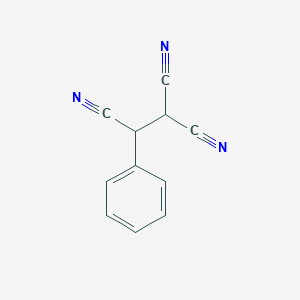
![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)
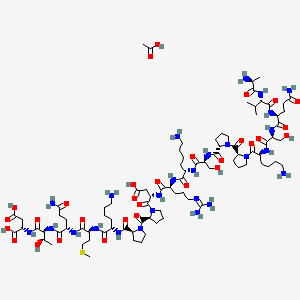
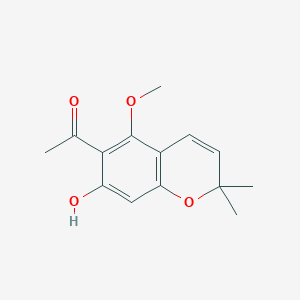
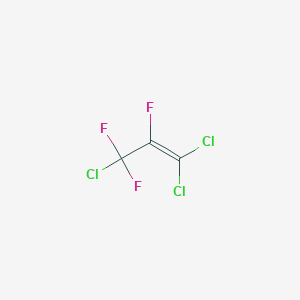
![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(prop-1-en-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B14749610.png)
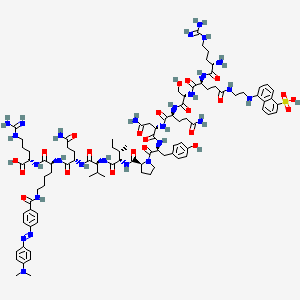
![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B14749624.png)
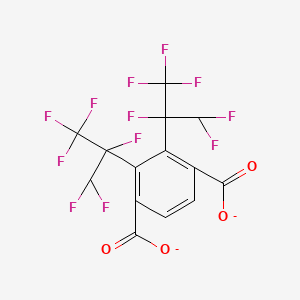
![((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol](/img/structure/B14749644.png)
![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)
